3-bromo-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
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Overview
Description
3-bromo-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound features a bromine atom at the 3-position of the benzene ring and an indole moiety, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of 3-bromo-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the condensation reaction between 3-bromo-benzohydrazide and an appropriate indole derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. For example, the reaction can be performed in ethanol with a few drops of acetic acid as a catalyst, and the mixture is refluxed for several hours to yield the desired product .
Chemical Reactions Analysis
3-bromo-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to yield substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs for treating infectious diseases and cancer.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in cell growth and proliferation, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with DNA synthesis and repair mechanisms in cancer cells .
Comparison with Similar Compounds
3-bromo-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can be compared with other similar compounds, such as:
3-bromo-N’-[(2-methoxybenzylidene)benzohydrazide: This compound has a methoxy group instead of an indole moiety and exhibits different biological activities.
3-bromo-N’-[(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide: This compound has a nitro group, which may enhance its antimicrobial properties.
Properties
IUPAC Name |
3-bromo-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2/c16-10-5-3-4-9(8-10)14(20)19-18-13-11-6-1-2-7-12(11)17-15(13)21/h1-8,17,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJCPCHIFAGTDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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